2-[2-[2-(4-Methylphenyl)sulfonylethyl]benzimidazol-1-yl]acetic acid
Overview
Description
2-[2-[2-(4-Methylphenyl)sulfonylethyl]benzimidazol-1-yl]acetic acid is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used as pharmacophores in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(4-Methylphenyl)sulfonylethyl]benzimidazol-1-yl]acetic acid typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or acid derivative. One common method includes the reaction of o-phenylenediamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This is followed by the addition of acetic acid or its derivatives to form the final product. The reaction conditions often require controlled temperatures and the use of solvents like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-(4-Methylphenyl)sulfonylethyl]benzimidazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfonylethyl group can be oxidized to form sulfone derivatives.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield different benzimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the sulfonylethyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonylethyl group can yield sulfone derivatives, while nucleophilic substitution can produce various substituted benzimidazole compounds .
Scientific Research Applications
2-[2-[2-(4-Methylphenyl)sulfonylethyl]benzimidazol-1-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Medicine: Benzimidazole derivatives are known for their pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound may be explored for similar therapeutic applications.
Industry: It can be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-[2-[2-(4-Methylphenyl)sulfonylethyl]benzimidazol-1-yl]acetic acid involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. The sulfonylethyl group may enhance the compound’s binding affinity and specificity. The acetic acid moiety can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Methoxybenzenesulfonyl)ethyl]-1,3-benzodiazol-1-yl}acetic acid
- 2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone
Uniqueness
2-[2-[2-(4-Methylphenyl)sulfonylethyl]benzimidazol-1-yl]acetic acid is unique due to its specific combination of functional groups. The presence of the 4-methylphenyl sulfonylethyl group distinguishes it from other benzimidazole derivatives, potentially offering unique biological activities and chemical properties .
Properties
IUPAC Name |
2-[2-[2-(4-methylphenyl)sulfonylethyl]benzimidazol-1-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-13-6-8-14(9-7-13)25(23,24)11-10-17-19-15-4-2-3-5-16(15)20(17)12-18(21)22/h2-9H,10-12H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XISARPGZEHVHTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC2=NC3=CC=CC=C3N2CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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